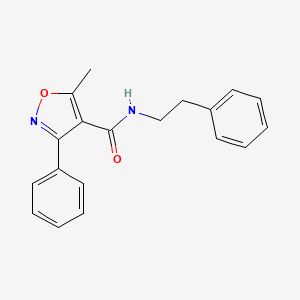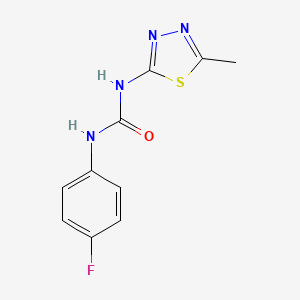
5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide, also known as MPX, is a synthetic compound that has gained significant attention in scientific research due to its unique pharmacological properties. MPX belongs to the class of isoxazolecarboxamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide is not fully understood. However, it has been suggested that 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide acts on the GABAergic system by enhancing the activity of the GABA-A receptor. This results in an increase in the inhibitory neurotransmitter GABA, which leads to a reduction in neuronal excitability.
Biochemical and Physiological Effects
5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce seizure activity in animal models of epilepsy. 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has also been found to decrease anxiety-like behavior and enhance the analgesic effects of opioids. Additionally, 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has several advantages for lab experiments. It is stable and easy to synthesize, making it readily available for research. 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has also been found to have low toxicity and few side effects in animal models. However, 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has some limitations for lab experiments. It has poor water solubility, which can make it difficult to administer in certain experiments. Additionally, the exact mechanism of action of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the research of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide. One potential direction is to investigate the use of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide in the treatment of anxiety disorders and depression. Another direction is to explore the potential use of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further research is needed to fully understand the mechanism of action of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide and its potential therapeutic applications.
Conclusion
In conclusion, 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its unique pharmacological properties. 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has been found to exhibit a wide range of biochemical and physiological effects and has potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide involves the reaction of 3-phenyl-4-isoxazolecarboxylic acid with 2-phenylethylamine and methyl chloroformate. The resulting compound is purified using column chromatography to obtain 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide as a white solid. The purity of the compound can be determined using techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models. 5-methyl-3-phenyl-N-(2-phenylethyl)-4-isoxazolecarboxamide has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.
Propiedades
IUPAC Name |
5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-17(18(21-23-14)16-10-6-3-7-11-16)19(22)20-13-12-15-8-4-2-5-9-15/h2-11H,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRAXMKOFVMNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5706263.png)


![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)
![2,2,2-trichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5706277.png)
![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)
![4-({4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5706285.png)
![1-(4-methylbenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5706303.png)
![4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5706314.png)




![N-(3-chloro-4-fluorophenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5706352.png)